molecular formula C22H12BrFN2O4S B12161660 5-(3-Bromophenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

5-(3-Bromophenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

Cat. No.: B12161660
M. Wt: 499.3 g/mol
InChI Key: XXXHOULYSRSLEN-UHFFFAOYSA-N
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Description

This compound features a pyrrolin-2-one core substituted with a 3-bromophenyl group at position 5, a 6-fluorobenzothiazol-2-yl moiety at position 1, and a 2-furylcarbonyl group at position 2. The benzothiazole and bromophenyl groups are common in bioactive molecules, suggesting possible applications in medicinal chemistry or materials science .

Properties

Molecular Formula

C22H12BrFN2O4S

Molecular Weight

499.3 g/mol

IUPAC Name

2-(3-bromophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C22H12BrFN2O4S/c23-12-4-1-3-11(9-12)18-17(19(27)15-5-2-8-30-15)20(28)21(29)26(18)22-25-14-7-6-13(24)10-16(14)31-22/h1-10,18,28H

InChI Key

XXXHOULYSRSLEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiazole Ring: Starting with a fluorinated aniline derivative, the benzothiazole ring can be formed through a cyclization reaction with a suitable sulfur source.

    Furylcarbonyl Addition: The furylcarbonyl group can be introduced via a Friedel-Crafts acylation reaction using a furan derivative and an acyl chloride.

    Pyrrolinone Formation: The final step involves the formation of the pyrrolinone ring through a condensation reaction with appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The bromophenyl and fluorobenzothiazolyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

5-(3-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one

  • Structural Differences : The benzothiazole substituent at position 1 carries a 6-methyl group instead of 6-fluoro.
  • Steric Effects: Methyl substitution increases steric bulk, which could influence molecular packing or interactions with biological targets.
  • Synthesis : Similar synthetic routes (e.g., Suzuki coupling for aryl group introduction) are likely shared, as seen in analogs from and .

5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)-2,3-dihydro-1H-pyrrol-3-one

  • Structural Differences: Replaces the 6-fluorobenzothiazole with a benzimidazole ring. Substitutes the 3-hydroxy group with an amino group and lacks the 2-furylcarbonyl moiety. Bromophenyl is at the para position (vs. meta in the target compound).
  • Impact: Bioactivity: Benzimidazole derivatives are known for antimicrobial and anticancer activity; the amino group may enhance hydrogen-bonding capacity. Electronic Effects: Para-bromophenyl may exhibit different electronic interactions compared to meta-substitution.
  • Molecular Weight : 369.2 g/mol (), lighter than the target compound (estimated ~475 g/mol), suggesting differences in pharmacokinetics .

Triazino-Indol Derivatives (e.g., Compound 41 in )

  • Structural Differences: Features a triazino[5,6-b]indol core instead of pyrrolin-2-one, with a 4-bromophenyl group.
  • Solubility: The absence of a hydroxy group may reduce polarity compared to the target compound.

Data Table: Key Structural and Physical Properties

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Notable Features
Target Compound Pyrrolin-2-one 3-Bromophenyl (5), 6-F-benzothiazole (1), 2-Furylcarbonyl (4) ~475* High polarity (3-hydroxy), halogenated
5-(3-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one Pyrrolin-2-one 3-Bromophenyl (5), 6-Me-benzothiazole (1), 2-Furylcarbonyl (4) ~469* Increased steric bulk
5-Amino-4-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)-2,3-dihydro-1H-pyrrol-3-one Pyrrol-3-one 4-Bromophenyl (1), Benzimidazole (4), Amino (5) 369.2 Enhanced H-bonding (amino group)

*Estimated based on molecular formula.

Biological Activity

5-(3-Bromophenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one is a complex heterocyclic compound with a unique structural arrangement that includes a pyrrolinone ring and various substituents. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyrrolinone Ring: A five-membered cyclic compound containing nitrogen.
  • Substituents: Includes a bromophenyl group, a fluorobenzothiazole moiety, and a furylcarbonyl group.

This structural diversity contributes to its reactivity and biological activity. The functional groups allow for various chemical interactions, such as nucleophilic substitutions and electrophilic aromatic substitutions, which are crucial in medicinal chemistry.

Biological Activities

Research indicates that compounds similar to 5-(3-Bromophenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one exhibit a range of biological activities:

1. Anticancer Activity

Studies have shown that derivatives of pyrrolinones can inhibit apoptosis signal-regulating kinase 1 (ASK1), which is involved in cell signaling pathways related to apoptosis. This inhibition suggests potential applications in treating cancer by promoting apoptosis in cancerous cells while sparing normal cells.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Similar compounds have demonstrated the ability to reduce inflammation markers, making them candidates for developing anti-inflammatory drugs.

3. Antimicrobial Properties

Research on related pyrrolinone derivatives indicates significant antimicrobial activity against various pathogens. This suggests that 5-(3-Bromophenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one may also possess similar properties.

The biological activity of this compound is likely mediated through its interaction with specific biological targets. Binding studies have shown varying affinities for different targets, which can elucidate the mechanism of action and help optimize the compound for therapeutic use.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-(4-Bromophenyl)-3-hydroxy-4-methyl-3-pyrrolin-2-oneBromophenyl groupAnticancer properties
1-(6-Fluorobenzothiazol-2-yl)-4-acetylpyrrolidin-2-oneAcetyl group instead of furylcarbonylAnti-inflammatory effects
5-(Phenylethynyl)-3-hydroxy-4-methylpyrrolin-2-onePhenylethynyl substitutionAntimicrobial activity

This table illustrates how variations in substituents influence biological activity, emphasizing the importance of structural modifications in drug design.

Case Studies

Recent studies focusing on the biological activity of pyrrolinone derivatives provide valuable insights:

  • In Vitro Studies:
    • Several in vitro assays have demonstrated the cytotoxic effects of pyrrolinone derivatives on various cancer cell lines, indicating their potential as anticancer agents.
  • Animal Models:
    • Animal studies have shown promising results in reducing inflammation markers when treated with pyrrolinone derivatives, supporting their use in anti-inflammatory therapies.

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